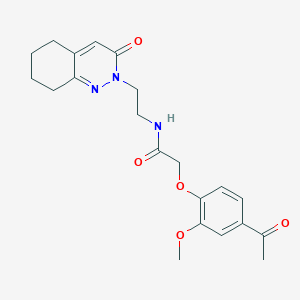
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines various starting materials under specific conditions. The process generally includes:
- Starting Materials :
- Acetovanillone
- 4-methoxyphenylglyoxal
- Meldrum's acid
- Reaction Conditions :
- Conducted in acetonitrile with triethylamine as a catalyst.
- The reaction proceeds through condensation followed by intramolecular cyclization.
The yield of the final product can vary based on reaction conditions, with reported yields around 62% under optimized conditions.
Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound. For instance, the NMR spectra provide insights into the molecular framework and confirm the presence of functional groups.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds in the same chemical class. While specific data on the target compound's antimicrobial activity is limited, similar derivatives have shown promising results against various bacterial strains:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 4a | E. coli | Moderate |
| 4b | Pseudomonas aeruginosa | Weak |
| 4c | Staphylococcus aureus | No activity |
| ... | ... | ... |
Note: The above table illustrates findings from studies on related compounds and may not directly reflect the activity of the target compound.
Anticancer Activity
Preliminary investigations suggest that derivatives of tetrahydrocinnoline structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of This compound on cancer cell lines remain to be fully elucidated.
The proposed mechanisms by which similar compounds exert their biological effects include:
- Inhibition of Enzyme Activity : Many phenolic compounds interact with enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Certain derivatives can alter membrane integrity in bacterial cells.
- Induction of Oxidative Stress : Some compounds generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
Case Studies
-
Case Study on Antibacterial Properties :
- A study tested various derivatives against E. coli and Pseudomonas aeruginosa, revealing that modifications to the phenoxy group significantly influence antibacterial efficacy.
-
Case Study on Anticancer Effects :
- Research involving tetrahydrocinnoline derivatives demonstrated potential cytotoxicity against several cancer cell lines, suggesting that structural modifications could enhance therapeutic effectiveness.
属性
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-14(25)15-7-8-18(19(11-15)28-2)29-13-20(26)22-9-10-24-21(27)12-16-5-3-4-6-17(16)23-24/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVFWRBFKXZNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C(=O)C=C3CCCCC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














